molecular formula C20H32O3 B032183 8S-Hete CAS No. 98462-03-4

8S-Hete

Cat. No. B032183
CAS RN: 98462-03-4
M. Wt: 320.5 g/mol
InChI Key: NLUNAYAEIJYXRB-VYOQERLCSA-N
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Description

Synthesis Analysis

The synthesis of medium-sized heterocycles, including 8-membered rings, remains a challenge in organic synthesis due to unfavorable enthalpic and entropic factors. Transition metal-catalyzed transformations offer attractive tools for the synthesis of aromatic heterocycles and their derivatives, aiming at greater levels of molecular complexity and better functional group compatibilities. A variety of methodologies for the synthesis of aromatic heterocycles have been reported, highlighting the continuous demand for novel methodologies and the importance of transition metal-catalyzed transformations in achieving complex molecular architectures under mild reaction conditions (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013).

Molecular Structure Analysis

The molecular structure of heterocycles, including those similar to 8S-HETE, can be complex, with factors such as high molecular symmetry and specific π-conjugated chains contributing to their stability, optical, and magnetic properties. Studies on compounds like hetero[8]circulenes highlight the impact of molecular symmetry and extended π-conjugated chains on the stability and properties of these molecules, emphasizing the aromaticity of structures containing inner antiaromatic cores stabilized by polyaromatic systems (Baryshnikov, Minaev, & Minaeva, 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 8-membered heterocycles, such as those synthesized from 3-Dimethylamino-2,2-dimethyl-2H-azirine, showcase a variety of transformations, including ring contractions and rearrangements leading to diverse derivatives. These transformations underline the reactivity and versatility of these heterocyclic structures in chemical synthesis (Chaloupka et al., 1977).

Physical Properties Analysis

The physical properties of heterocyclic compounds are significantly influenced by their molecular structure. For instance, the planar structure and high molecular symmetry of compounds like hetero[8]circulenes result in high stability and specific optical and magnetic properties, as well as defined rules for electronic and vibrational transitions in their spectra. These properties are crucial for their potential applications in molecular electronics and nanophotonics (Baryshnikov, Minaev, & Minaeva, 2015).

properties

IUPAC Name

(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-VYOQERLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033819
Record name 8(S)-Hydroxyeicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8S-Hete

CAS RN

98462-03-4
Record name 8(S)-Hydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98462-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8(S)-Hydroxyeicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8(S)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
M Jisaka, C Iwanaga, N Takahashi, T Goto… - Biochemical and …, 2005 - Elsevier
… (AA) specifically to 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE), which will be readily reduced under physiological circumstances to 8S-hydroxyeicosatetraenoic acid (8S-HETE), …
Number of citations: 22 www.sciencedirect.com
KC Shin, WR Kang, MJ Seo, DW Kim, DK Oh - Biotechnology letters, 2019 - Springer
… In this study, recombinant Escherichia coli cells harboring 8S-LOX were applied to the hydroxylation of AA into 8S-HETE and the reaction conditions were optimized. Under the …
Number of citations: 7 link.springer.com
MA Hughes, AR Brash - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1991 - Elsevier
… 10L s position~ we feund that the biosynthesis of 8S-HETE is associated with Ihe stereo~elective … precedent~ to suggest that 8S-HETE has a specific role in the cellular ti~L~ r ~ |0 TPA. …
Number of citations: 77 www.sciencedirect.com
WS Powell, J Rokach - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2015 - Elsevier
Arachidonic acid can be oxygenated by a variety of different enzymes, including lipoxygenases, cyclooxygenases, and cytochrome P450s, and can be converted to a complex mixture of …
Number of citations: 295 www.sciencedirect.com
E Kim, JE Rundhaug, F Benavides, P Yang… - Oncogene, 2005 - nature.com
… ), 1, 5, or 10 μ M of 8S-HETE (Cayman Chemical Co., Ann Arbor, MI, USA). Since the volume of the desired amount of 8S-HETE differed from one dose to the other, a compensatory …
Number of citations: 35 www.nature.com
F BÜRGER, P KRIEG, F MARKS… - Biochemical …, 2000 - portlandpress.com
A quantitative stereochemical analysis of the products generated by recombinant mouse (12S)-lipoxygenase isoenzymes was performed with arachidonic acid and linoleic acid as …
Number of citations: 64 portlandpress.com
SJ Muga, P Thuillier, A Pavone, JE Rundhaug… - 2000 - AACR
… We report here that these mice have a hyperkeratotic epidermis and that 8S-HETE induces differentiation, as denoted by increased keratin-1 expression, through a mechanism involving …
Number of citations: 91 aacrjournals.org
AR Brash, WE Boeglin, JH Capdevila, S Yeola… - Archives of biochemistry …, 1995 - Elsevier
… When this experiment was repeated using 10S-HETE methyl ester, available as a chiral product through our chemical synthesis (12), the main products were 8S-HETE methyl ester (SR …
Number of citations: 56 www.sciencedirect.com
L Meijer, AR Brash, RW Bryant, K Ng, J Maclouf… - Journal of Biological …, 1986 - Elsevier
Oocyte maturation (meiosis reinitiation) in starfish is induced by the natural hormone 1-methyladenine. This induction of meiotic divisions can be triggered also by four fatty acids: 5,8,11-…
Number of citations: 102 www.sciencedirect.com
B O'Connor, G Just - The Journal of Organic Chemistry, 1987 - ACS Publications
Syntheses of (6Z, 9Z)-heneicosadiene, a component of the sex attractant secretion of the female arctiid moth (Uthetheisa ornatrix), and of triene 6, a useful precursor for the synthesis of (…
Number of citations: 10 pubs.acs.org

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